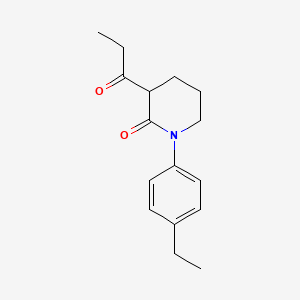
1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one is a chemical compound with a complex structure that includes a piperidine ring substituted with a 4-ethylphenyl group and a propanoyl group
Méthodes De Préparation
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Des Réactions Chimiques
1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act on receptor-type tyrosine-protein phosphatase beta, influencing various cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Ethylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds such as:
1-(4-Ethylphenyl)ethanone: This compound has a similar ethylphenyl group but differs in the presence of an ethanone group instead of a piperidine ring.
4-Ethylphenyl isocyanate: Another related compound, differing in the functional group attached to the ethylphenyl group.
Conclusion
This compound is a compound of significant interest in various fields of scientific research due to its unique structure and versatile chemical properties. Its synthesis, reactions, and applications make it a valuable compound for further study and development.
Propriétés
Formule moléculaire |
C16H21NO2 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C16H21NO2/c1-3-12-7-9-13(10-8-12)17-11-5-6-14(16(17)19)15(18)4-2/h7-10,14H,3-6,11H2,1-2H3 |
Clé InChI |
IVSJOOYODNKHMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N2CCCC(C2=O)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13220033.png)
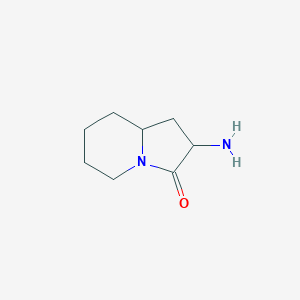
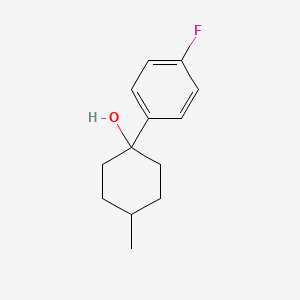
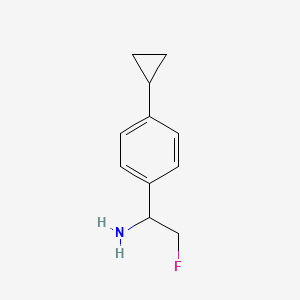
![2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13220048.png)
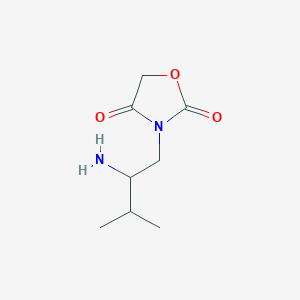
![N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13220072.png)


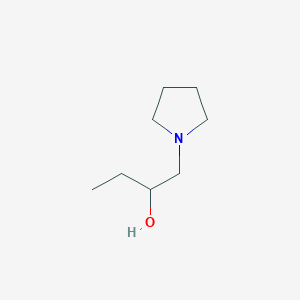
![{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13220099.png)
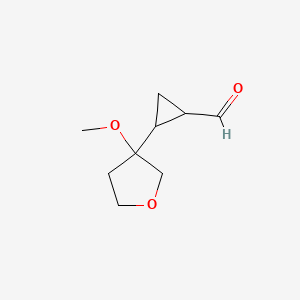
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)
![1-[(4-Tert-butylcyclohexyl)amino]propan-2-ol](/img/structure/B13220124.png)
